molecular formula C12H3Cl5O2 B3066447 1,2,3,6,9-Pentachlorodibenzo-p-dioxin CAS No. 82291-34-7

1,2,3,6,9-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066447
CAS No.: 82291-34-7
M. Wt: 356.4 g/mol
InChI Key: NWKWRHSKKNELND-UHFFFAOYSA-N
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Preparation Methods

1,2,3,6,9-Pentachlorodibenzo-p-dioxin can be synthesized through various chemical routes. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the dibenzo-p-dioxin skeleton .

Industrial production methods often involve the use of high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to monitor and control the synthesis process. This ensures the purity and consistency of the final product .

Chemical Reactions Analysis

1,2,3,6,9-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated dibenzofurans and other related compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins or even the complete removal of chlorine atoms. Reducing agents such as sodium borohydride are typically used.

    Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens like bromine or iodine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated dibenzofurans, while reduction can produce less chlorinated dibenzo-p-dioxins .

Scientific Research Applications

1,2,3,6,9-Pentachlorodibenzo-p-dioxin has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of polychlorinated dibenzodioxins and their environmental impact. Researchers analyze its behavior to understand the persistence and degradation of similar compounds.

    Biology: Studies focus on its bioaccumulation and toxicological effects on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and the potential health risks associated with exposure to polychlorinated dibenzodioxins.

    Medicine: Research explores its potential role in disrupting endocrine functions and its carcinogenic properties. This helps in understanding the health implications of exposure to such compounds.

    Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzodioxins in environmental samples.

Mechanism of Action

The mechanism of action of 1,2,3,6,9-Pentachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the transcription of various genes involved in xenobiotic metabolism. This can result in the production of enzymes that metabolize and detoxify the compound. prolonged activation of AhR can lead to toxic effects, including disruption of endocrine functions and carcinogenesis .

Comparison with Similar Compounds

1,2,3,6,9-Pentachlorodibenzo-p-dioxin is unique among its congeners due to its specific chlorine substitution pattern. Similar compounds include:

The uniqueness of this compound lies in its specific chlorine positions, which influence its chemical behavior and biological effects.

Properties

IUPAC Name

1,2,3,6,9-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-5(14)11-10(4)18-7-3-6(15)8(16)9(17)12(7)19-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKWRHSKKNELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074105
Record name 1,2,3,6,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-34-7
Record name 1,2,3,6,9-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,9-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J1WXD2N9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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